molecular formula C4H2F3NO B8258327 Trifluoromethyloxazole

Trifluoromethyloxazole

Cat. No.: B8258327
M. Wt: 137.06 g/mol
InChI Key: SQIMOLOVIIGARF-UHFFFAOYSA-N
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Description

Trifluoromethyloxazole is a high-value heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a oxazole ring system substituted with a trifluoromethyl (-CF3) group, a combination known to significantly influence the physicochemical properties and biological activity of molecules . The incorporation of the -CF3 group is a established strategy in modern drug design, as it can enhance key parameters such as metabolic stability, lipophilicity, and binding selectivity of potential drug candidates . Oxazole cores are privileged structures in medicinal chemistry, found in compounds with a broad spectrum of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Specifically, 2-(trifluoromethyl)oxazoles serve as versatile synthetic intermediates. They can be efficiently synthesized via ring-expansion reactions of 2H-azirines with trifluoroacetic anhydride . Furthermore, their synthetic utility is demonstrated by their ability to be converted into other valuable heterocycles, such as 3-(trifluoromethyl)-1,2,4-triazines, through hydrazinolysis, thereby expanding the toolbox for researchers constructing diverse chemical libraries . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3-8-1-2-9-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIMOLOVIIGARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Enamines Using Hypervalent Iodine Reagents

A widely adopted strategy involves the oxidative cyclization of β-enamine esters using hypervalent iodine compounds. The method reported in CN102241641B employs bis(trifluoroacetoxy)iodobenzene (BTI) as an oxidizing agent in anhydrous dichloromethane or 1,2-dichloroethane . For example, methyl 3-amino-3-phenylacrylate undergoes cyclization at 40–50°C to yield 2-trifluoromethyl-4-phenyl-5-methoxycarbonyloxazole with a 73% yield . Key advantages include:

  • Regioselectivity : The reaction exclusively forms the 2-trifluoromethyl isomer.

  • Broad Substrate Tolerance : Aryl and heteroaryl substituents at the 4-position are compatible, including bromophenyl and methoxyphenyl derivatives .

  • Scalability : Demonstrated up to 10 mmol scale with consistent yields (58–73%) .

Table 1: Representative Examples of Oxidative Cyclization

SubstrateProductYield (%)Conditions
Methyl 3-amino-3-phenylacrylate2-Trifluoromethyl-4-phenyloxazole73BTI, DCM, 40°C, 1 h
3-Amino-3-(p-bromophenyl)acrylate4-(p-Bromophenyl)-2-trifluoromethyloxazole58BTI, DCE, 50°C, 1.5 h

Mechanistic studies suggest that BTI facilitates the formation of a nitrenium intermediate, which undergoes cyclization to form the oxazole ring .

Copper-Catalyzed Trifluoromethylation of Oxime Acetates

Copper-mediated reactions using the Langlois reagent (CF3_3SO2_2Na) enable direct trifluoromethylation. As detailed in RSC Supplement (2017) , oxime acetates react with CF3_3SO2_2Na in acetonitrile under catalytic CuF2_2 and acetic anhydride . For instance, 5-(4-chlorophenyl)-2-(trifluoromethyl)oxazole is synthesized in 35% yield via this method . Key features include:

  • Functional Group Compatibility : Electron-withdrawing (e.g., Cl, Br) and donating (e.g., OMe) groups are tolerated on aromatic substrates .

  • Limitations : Moderate yields (35–57%) due to competing side reactions, necessitating chromatographic purification .

Mechanistic Pathway :

  • In situ generation of CF3_3 radicals via Cu(II)-mediated oxidation.

  • Radical addition to the oxime acetate, followed by cyclization and elimination of acetic acid .

Tellurium-Mediated Cyclization with Trifluoroacetic Anhydride

A novel approach leverages elemental tellurium and trifluoroacetic anhydride (TFAA) to convert ketoxime acetates into 2-trifluoromethyloxazoles . For example, acetophenone oxime acetate reacts with TFAA at 120°C to afford 4-phenyl-2-(trifluoromethyl)oxazole in 95% yield . Advantages of this method:

  • High Efficiency : Yields exceed 90% for aryl-substituted derivatives.

  • Solvent Flexibility : Toluene or dichloroethane solvents are effective.

  • Scalability : Demonstrated at 10 mmol scale with 71% yield .

Table 2: Tellurium-Mediated Synthesis Optimization

AdditiveTemperature (°C)Yield (%)
I2_212095
None12032

Iodine acts as a co-catalyst, enhancing the electrophilicity of the intermediate acylated species .

Rhodium-Catalyzed Cycloaddition of Diazo Compounds

Rhodium(II) catalysts enable the synthesis of trisubstituted oxazoles via cycloaddition of diazomalonates with nitriles . For instance, ethyl formyldiazomalonate reacts with benzonitrile under Rh2_2(OAc)4_4 catalysis to yield 2,4-diaryl-5-trifluoromethyloxazoles . Key aspects:

  • Regiocontrol : The position of the trifluoromethyl group is dictated by the nitrile substituent.

  • Substrate Limitations : Aliphatic nitriles exhibit lower reactivity compared to aromatic counterparts .

Oxidative Cyclization of α-Trifluoroacetyl Ketones

Copper(II)/TBHP/I2_2-mediated tandem reactions convert α-trifluoroacetyl ketones and aryl methanamines into 5-trifluoromethyloxazoles . This one-pot method operates under mild conditions (25–50°C) and avoids pre-functionalized substrates. For example, α-trifluoroacetophenone reacts with benzylamine to form 2,4-diphenyl-5-trifluoromethyloxazole in 65% yield .

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield Range (%)ScalabilityFunctional Group Tolerance
Oxidative Cyclization (BTI)58–73HighHigh
Cu-Catalyzed (CF3_3SO2_2Na)35–57ModerateModerate
Tellurium-Mediated71–95HighHigh
Rh-Catalyzed Cycloaddition60–82LowLow

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of trifluoromethyloxazole involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Efficiency : Cycloaddition for this compound derivatives () achieves moderate yields (60–75%), but scalability remains challenging compared to sulfamethoxazole’s optimized industrial synthesis .
  • Toxicity: Limited data exist for this compound, though suggests high LD₃ values (>5,000 mg/kg) for related fluorinated compounds, indicating low acute toxicity .
  • Regulatory Hurdles : Fluorinated compounds often face stringent environmental regulations (e.g., REACH), complicating commercialization .

Biological Activity

Trifluoromethyloxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials. The following sections present a synthesis of research findings, case studies, and relevant data tables.

1. Anticancer Activity

Recent studies have highlighted the promising anticancer properties of this compound derivatives. A notable investigation involved the synthesis of fully-substituted 4-(trifluoromethyl)isoxazoles and their evaluation against various cancer cell lines, including MCF-7 (breast cancer), 4T1, and PC-3 (prostate cancer) cells.

Key Findings:

  • Compound 2g exhibited an IC50 value of 3.09 μM against MCF-7 cells, demonstrating superior activity compared to non-trifluoromethylated analogues (IC50 = 19.72 μM ) .
  • Mechanistic studies indicated that compound 2g induced apoptosis and affected cell cycle regulation, notably inhibiting the S-phase and promoting G2/M-phase progression .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
2gMCF-73.09Apoptosis induction
14MCF-719.72Tumor growth inhibition
2g4T1TBDTBD
2gPC-3TBDTBD

2. Anti-inflammatory Effects

This compound derivatives have also shown potential in anti-inflammatory applications. A study evaluated the effects of a specific derivative on lung cells, demonstrating the ability to inhibit aquaporin-4 (AQP4) and reduce inflammatory cytokines.

Key Findings:

  • The compound effectively reduced the expression of inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Hemolytic Activity and Blood Compatibility

The hemolytic activity of this compound derivatives was assessed to evaluate their safety for blood compatibility. A specific derivative was tested at various concentrations, showing minimal hemolysis.

Key Findings:

  • At an IC50 concentration of 60 μM , the hemolytic activity was only 1.5% , indicating good blood compatibility .

4. Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of oxazole derivatives. SAR studies have demonstrated that modifications at specific positions on the oxazole ring can lead to improved anticancer activity.

Table 2: Structure-Activity Relationship Insights

Position ModifiedSubstituentActivity Change
3rdThienylIncreased activity
5thThienylMost significant increase

Q & A

Q. What are the common synthetic routes for Trifluoromethyloxazole derivatives, and what are their key mechanistic steps?

this compound synthesis typically involves cycloaddition reactions, such as [3+2] cycloadditions between nitrile oxides and alkynes or alkenes. Key methods include:

  • Intermolecular cycloadditions using trifluoromethyl-substituted nitrile oxides and dipolarophiles, which favor regioselectivity under thermal or catalytic conditions .
  • Intramolecular cycloadditions for constructing fused oxazole systems, often requiring precise control of reaction temperatures (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) . Mechanistic steps involve dipole formation, transition-state stabilization by electron-withdrawing groups (e.g., CF₃), and steric effects influencing regioselectivity.

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)RegioselectivityReference
Intermolecular [3+2]Cu catalysis, 60°C70–85High (C5-CF₃)
Intramolecular cyclizationThermal, DMF, 80°C65–75Moderate

Q. How do researchers characterize this compound compounds using spectroscopic methods?

Standard characterization includes:

  • NMR Spectroscopy : <sup>19</sup>F NMR is critical for confirming CF₃ group integration and chemical environment (δ ≈ -60 to -70 ppm) .
  • X-ray Crystallography : Resolves regioselectivity ambiguities by mapping bond lengths and angles (e.g., C–O vs. C–N distances in oxazole rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, particularly for novel derivatives .

Advanced Research Questions

Q. How can discrepancies in regioselectivity outcomes of this compound cycloadditions be systematically analyzed?

Contradictions in regioselectivity (e.g., C4 vs. C5 substitution) arise from competing electronic and steric factors. To resolve these:

  • Computational Modeling : Density Functional Theory (DFT) calculations compare transition-state energies for competing pathways .
  • Control Experiments : Varying substituents (e.g., replacing CF₃ with CH₃) isolates electronic effects from steric contributions .
  • Meta-Analysis : Apply PRISMA guidelines to systematically review literature data and identify trends in solvent/catalyst effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trifluoromethyloxazole
Reactant of Route 2
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Trifluoromethyloxazole

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